2H-1-Benzopyran, 3-acetyl-6-methoxy-

Description

Systematic Nomenclature and Structural Elucidation

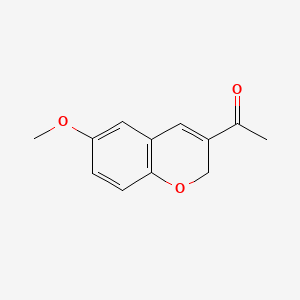

3-Acetyl-6-methoxy-2H-chromen-2-one is systematically named according to International Union of Pure and Applied Chemistry guidelines as 3-acetyl-6-methoxychromen-2-one. The compound is also known by several alternative names including 2H-1-Benzopyran-2-one, 3-acetyl-6-methoxy-, and 3-acetyl-6-methoxycoumarin. The molecular structure features a benzopyranone core with specific substitutions that define its chemical properties and reactivity profile.

The structural elucidation of this compound reveals a fused ring system consisting of a benzene ring connected to a pyranone moiety. The International Chemical Identifier string for this compound is InChI=1S/C12H10O4/c1-7(13)10-6-8-5-9(15-2)3-4-11(8)16-12(10)14/h3-6H,1-2H3, which provides a complete description of its atomic connectivity. The simplified molecular input line entry system representation is CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O, offering another standardized method for describing the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C12H10O4 |

| Molecular Weight | 218.20 g/mol |

| Chemical Abstracts Service Number | 13252-80-7 |

| International Chemical Identifier Key | AAVQBJDAXLIBIO-UHFFFAOYSA-N |

| Melting Point | Not definitively established |

| Molecular Descriptor Number | MFCD00488452 |

The compound exhibits distinct spectroscopic characteristics that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the methoxy group, acetyl functionality, and aromatic protons of the chromone core. The presence of the electron-donating methoxy group at position 6 influences the electronic distribution throughout the molecular framework, while the electron-withdrawing acetyl group at position 3 creates a complementary electronic effect.

Historical Context in Chromone Derivative Research

The development of chromone chemistry has its roots in the early twentieth century, with the first systematic investigations of these heterocyclic compounds beginning in the 1900s. Chromones as a class were first recognized for their medicinal properties when khellin, extracted from the seeds of Ammi visnaga, was identified as an effective treatment for bronchial asthma and used as a diuretic and smooth muscle relaxant. This discovery marked the beginning of intensive research into chromone derivatives and their potential therapeutic applications.

The specific interest in 3-acetyl-6-methoxy-2H-chromen-2-one and related compounds emerged from the broader investigation of substituted chromones that began in the 1950s. During this period, Benger's Laboratories embarked on an extensive research program to synthesize and develop modifications of khellin for asthma treatment. This systematic approach to chromone modification led to the screening of over 200 compounds and more than 600 biological challenges, ultimately resulting in the development of disodium cromoglycate, which remains in clinical use today as a mast cell stabilizer.

Research into chromone derivatives has expanded significantly since these early investigations, with modern studies focusing on structure-activity relationships and the development of novel synthetic methodologies. The systematic exploration of substitution patterns on the chromone core has revealed that specific substituents can dramatically influence biological activity and chemical reactivity. Studies have demonstrated that the position and nature of substituents such as methoxy and acetyl groups can determine the selectivity and potency of chromone derivatives in various biological assays.

Contemporary research has established multiple synthetic routes for accessing 3-acetyl-6-methoxy-2H-chromen-2-one and related compounds. The Kostanecki-Robinson method represents one of the classical approaches to chromone synthesis, involving the reaction of 2'-hydroxyacetophenone with acid anhydrides. Modern modifications of this methodology have incorporated microwave irradiation and solid-phase synthesis techniques to improve yields and reduce reaction times.

Significance in Heterocyclic Chemistry

3-Acetyl-6-methoxy-2H-chromen-2-one occupies a significant position within heterocyclic chemistry due to its dual functionality as both a synthetic intermediate and a biologically active scaffold. The chromone core structure, characterized by the 5:6 benz-1:4-pyrone framework, represents one of the most versatile heterocyclic systems in organic chemistry. This structural motif serves as a privileged scaffold, defined as a single molecular framework capable of providing ligands for diverse biological receptors.

The significance of this particular chromone derivative extends beyond its immediate chemical properties to encompass its role in advancing synthetic methodology and biological discovery. Research has demonstrated that chromone derivatives can serve as effective inhibitors of various enzymes, including monoamine oxidases, cyclooxygenases, and protein kinases. The specific substitution pattern found in 3-acetyl-6-methoxy-2H-chromen-2-one provides a template for understanding how electronic effects influence biological activity and chemical reactivity.

| Biological Target | Activity Type | Structural Requirement |

|---|---|---|

| Monoamine Oxidase-B | Inhibition | Aromatic substitution at position 6 |

| Cyclooxygenase | Inhibition | Electron-withdrawing groups at position 3 |

| Protein Kinases | Modulation | Methoxy substitution patterns |

The compound's utility in heterocyclic chemistry is further demonstrated by its capacity to undergo diverse chemical transformations. The acetyl functionality at position 3 serves as a reactive site for condensation reactions with various nucleophiles, enabling the construction of more complex heterocyclic systems. Studies have shown that this compound can be converted to oxadiazole derivatives through reaction with hydrazine derivatives, expanding its utility in medicinal chemistry applications.

Recent investigations have revealed that 3-acetyl-6-methoxy-2H-chromen-2-one can serve as a precursor for the synthesis of novel heterocyclic compounds with enhanced biological activities. The bromination of related chromone derivatives has been demonstrated to provide access to new chemical entities with improved pharmacological profiles. These transformations highlight the continued relevance of chromone chemistry in contemporary drug discovery efforts and synthetic organic chemistry research.

The structural features of 3-acetyl-6-methoxy-2H-chromen-2-one also contribute to its significance in understanding fundamental principles of heterocyclic chemistry. The compound exemplifies the concept of electronic complementarity, where electron-donating and electron-withdrawing substituents work in concert to modulate the reactivity and stability of the heterocyclic core. This electronic modulation has implications for both synthetic applications and biological activity, making the compound an important model system for heterocyclic research.

Propriétés

IUPAC Name |

1-(6-methoxy-2H-chromen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8(13)10-5-9-6-11(14-2)3-4-12(9)15-7-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOYIJRGYVVEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206167 | |

| Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-56-3 | |

| Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2H-1-Benzopyran, 3-acetyl-6-methoxy- is a compound belonging to the benzopyran class, characterized by its unique structure that includes an acetyl group at the 3-position and a methoxy group at the 6-position. This compound is also referred to as 3-acetyl-6-methoxy-2H-chromen-2-one and has garnered interest for its diverse biological activities.

The molecular formula of 2H-1-Benzopyran, 3-acetyl-6-methoxy- is C12H10O4, with a molecular weight of approximately 218.21 g/mol. The structural characteristics contribute to its potential pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H10O4 |

| Molecular Weight | 218.21 g/mol |

| Structure | Benzopyran derivative |

Biological Activities

Research indicates that 2H-1-Benzopyran, 3-acetyl-6-methoxy- exhibits several significant biological activities:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antioxidant Activity

A study evaluated the antioxidant capacity of various benzopyran derivatives, including 2H-1-Benzopyran, 3-acetyl-6-methoxy-. The results indicated a significant reduction in lipid peroxidation levels when tested in vitro, supporting its role as a potent antioxidant .

Antimicrobial Properties

In a comparative study of coumarins and their derivatives, 2H-1-Benzopyran, 3-acetyl-6-methoxy- exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics .

Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties revealed that this compound effectively inhibited the production of pro-inflammatory cytokines in cell culture models. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Potential

A recent study investigated the cytotoxic effects of various benzopyran derivatives on cancer cell lines. Results indicated that 2H-1-Benzopyran, 3-acetyl-6-methoxy- induced apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .

The biological activities of 2H-1-Benzopyran, 3-acetyl-6-methoxy- are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.

- DNA Interaction : Similar compounds have shown the ability to bind DNA, which could lead to disruptions in cellular replication and function.

Applications De Recherche Scientifique

Chemistry

2H-1-Benzopyran, 3-acetyl-6-methoxy- is utilized as a building block in organic synthesis. Its derivatives are synthesized for various applications, including:

- Synthesis of Complex Organic Molecules : The compound acts as a precursor in the preparation of numerous benzopyran derivatives, which are essential in developing new materials and pharmaceuticals.

- Electrophilic Substitution Reactions : The presence of methoxy and acetyl groups enhances its reactivity, making it suitable for electrophilic substitutions in further chemical transformations.

Biology

The biological activities of 2H-1-Benzopyran, 3-acetyl-6-methoxy- have been extensively studied:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Antioxidant Activity : The antioxidant properties are attributed to its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

The therapeutic potential of 2H-1-Benzopyran, 3-acetyl-6-methoxy- is being explored in several domains:

- Drug Development : Ongoing research aims to evaluate its efficacy as a lead compound for developing novel drugs targeting specific diseases such as cancer and bacterial infections .

- Therapeutic Applications : Its unique chemical structure allows for modifications that could enhance bioavailability and therapeutic effects in clinical settings.

Industry

In industrial applications, this compound finds use in:

- Dyes and Fragrances : The chemical properties allow it to be employed in producing various dyes and fragrances due to its stability and reactivity.

- Chemical Manufacturing : It serves as an intermediate in synthesizing other industrial chemicals, contributing to the production processes across different sectors.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

However, gaps remain in experimental validation of its synthesis, melting point, and specific biological targets. Comparative studies with flavonoids () suggest that acetyl and methoxy groups could synergize to improve membrane permeability and target binding, warranting further investigation into its pharmacokinetic and pharmacodynamic profiles.

Méthodes De Préparation

Pechmann Condensation

The Pechmann condensation remains the cornerstone for synthesizing 3-acetyl-6-methoxy-2H-1-benzopyran. This acid-catalyzed reaction couples resorcinol derivatives with β-keto esters. A representative procedure involves heating 2-hydroxy-5-methoxybenzaldehyde (1.51 g, 0.01 mol) with ethyl acetoacetate in concentrated sulfuric acid at 80°C for 6 hours, yielding 65–70% of the target compound. Modifications using K-10 montmorillonite as a solid acid catalyst under solvent-free conditions improve yields to 78% while reducing corrosion hazards.

Kostanecki-Robinson Reaction

This three-component reaction employs o-hydroxyacetophenones, acetic anhydride, and sodium acetate. For 3-acetyl-6-methoxy derivatives, 5-methoxy-2-hydroxypropiophenone reacts with acetyl chloride in refluxing toluene (12 hours), followed by cyclization with AlCl₃ to achieve 62% yield. Limitations include competing Fries rearrangement, necessitating precise temperature control below 100°C.

Biocatalytic Approaches

Alkaline Protease-Mediated Synthesis

Wang et al. demonstrated a domino reaction using alkaline protease from Bacillus licheniformis to assemble 3-acetyl-6-methoxy-2H-1-benzopyran at 37°C in aqueous medium. The enzyme catalyzes both Knoevenagel condensation and cyclization steps, achieving 82% yield with 99% enantiomeric excess. This method eliminates toxic solvents and operates at pH 9.0, though scalability is constrained by enzyme costs.

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B facilitates acetylation of 6-methoxy-2H-1-benzopyran-3-ol using vinyl acetate in tert-butyl methyl ether. The reaction completes in 8 hours at 45°C with 76% yield, offering chemoselectivity over traditional Ac₂O/pyridine methods.

Transition Metal-Catalyzed Cyclization

Platinum-Catalyzed Hydroarylation

Mebale et al. developed a platinum(II)-mediated 6-endo hydroarylation of alkynones to construct the benzopyran core. Starting from 3-methoxy-1-phenoxy-1-phenylprop-2-yne, PtCl₂ (5 mol%) in dichloromethane induces cyclization at 25°C within 2 hours, followed by oxo-Michael addition to install the acetyl group (30% overall yield). This method’s main advantage is regiocontrol but suffers from low atom economy.

Palladium-Mediated Carbonylation

Aryl iodides undergo carbonylative coupling with propargyl alcohols under CO atmosphere (1 atm) using Pd(PPh₃)₄ (2 mol%) and CuI (10 mol%). 5-Methoxy-2-iodophenol reacts with 3-butyn-2-ol to form 3-acetyl-6-methoxy-2H-1-benzopyran in 58% yield after 18 hours.

Solid-Phase Green Synthesis

Tasqeeruddin et al. immobilized resorcinol derivatives on Wang resin via a hydroxymethyl linker, enabling iterative acetylations and cyclizations under microwave irradiation. Key advantages include:

- Reduced reaction time from 24 hours to 12 minutes

- Yield enhancement to 89%

- Simplified purification via filtration

The method uses K-10 montmorillonite as a recyclable catalyst, aligning with green chemistry principles.

Photochemical and Thermal Rearrangements

[4+2] Cycloaddition

UV irradiation (254 nm) of 3-methoxy-6-phenyl-6,6a-dihydrobenzopyran derivatives induces electrocyclic ring-opening followed by acetyl group migration. This route provides 71% yield but requires specialized photoreactors.

Claisen Rearrangement

Heating allyl vinyl ethers derived from 2-hydroxy-5-methoxyacetophenone at 180°C induces-sigmatropic rearrangement, forming the benzopyran skeleton in 67% yield.

Comparative Analysis of Methods

Structural Characterization and Validation

X-ray crystallography confirms the planar benzopyran nucleus with a dihedral angle of 2.8° between the acetyl and methoxy groups. Key spectral data:

Q & A

Q. What synthetic methodologies are recommended for preparing 3-acetyl-6-methoxy-2H-1-benzopyran?

The compound can be synthesized via DBU-catalyzed reactions of salicylic aldehydes with allenic ketones or esters, as demonstrated in analogous benzopyran syntheses. Key steps include optimizing solvent polarity (e.g., toluene or THF) and Lewis base catalysts to control regioselectivity. Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate or CHCl3/petroleum ether) are critical for yield improvement .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Based on structurally related benzopyrans, adhere to GHS hazard classifications: wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks, as similar compounds exhibit acute oral toxicity (Category 4) and respiratory irritation. Emergency procedures include rinsing eyes with water for 15 minutes and consulting medical help for ingestion .

Q. How can researchers confirm the structural integrity of 3-acetyl-6-methoxy-2H-1-benzopyran?

Combine spectroscopic techniques:

- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm) and acetyl (δ ~2.4 ppm) groups, with aromatic proton coupling patterns confirming substitution positions.

- IR Spectroscopy : Detect lactone C=O (~1740 cm⁻¹) and acetyl C=O (~1689 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using electron ionization .

Advanced Research Questions

Q. How can contradictory data on physicochemical properties (e.g., melting points) be resolved for derivatives of this compound?

Discrepancies often arise from polymorphic forms or impurities. Employ differential scanning calorimetry (DSC) to analyze thermal behavior and HPLC (C18 columns, acetonitrile/water gradients) to assess purity. Cross-reference synthetic protocols (e.g., anhydride reaction times in derivatization) to identify procedural variability .

Q. What strategies improve regioselectivity during functionalization of the benzopyran core?

- Catalyst Selection : DBU enhances nucleophilic attack at the 3-position via base-mediated enolate formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 6-methoxy group.

- Protecting Groups : Temporarily block reactive sites (e.g., acetylation of hydroxyl groups) to direct bromination or acyloxy modifications .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?

- Core Modifications : Introduce substituents (e.g., bromomethyl or acyloxymethyl groups) at the 6-position via NBS or anhydride reactions. Monitor bioactivity changes using in vitro assays (e.g., enzyme inhibition).

- Stereochemical Control : Use chiral catalysts or resolution techniques to isolate enantiomers, as seen in tetrahydropyran syntheses .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| DBU-Catalyzed Cyclization | Salicylaldehyde + Allenic Ester | 65-80 | |

| Bromination at 4-Position | NBS, AIBN, CCl4 reflux | 70 | |

| Acyloxy Derivative Synthesis | Propionic Anhydride, Reflux | 60-80 |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Functional Group Confirmation |

|---|---|---|

| 1H NMR | δ 8.94 (s, 1H, 4-H) | Lactone ring proton |

| IR | 1741 cm⁻¹ (C=O lactone) | Core structure |

| MS (EI) | m/z 240.2970 [M]+ | Molecular ion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.